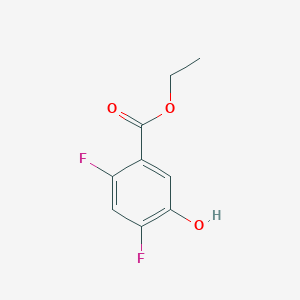![molecular formula C15H25N3O5S B12074151 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a diazanone ring (1,3-diazinan-4-one) with various functional groups attached.
- The sugar moiety (oxolan-2-yl) contributes to its overall structure, and the sulfur atom (sulfanylidene) adds further complexity.
- Overall, this compound combines features from nucleosides, amino acids, and sulfur-containing compounds.
- It may not have a common name due to its complexity, but it likely plays important roles in biological processes.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its complexity, chemists would likely use multi-step organic synthesis.
- Industrial production methods would involve optimizing yield, scalability, and cost-effectiveness.
化学反応の分析
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: The hydroxyl groups could be oxidized to carbonyl groups.
Reduction: The carbonyl groups could be reduced back to hydroxyl groups.
Substitution: The amino group could participate in nucleophilic substitution reactions.
- Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
科学的研究の応用
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, proteins, or nucleic acids.
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or role in disease pathways.
Industry: Assessing its use in materials science, catalysis, or other applications.
作用機序
- Without specific data, we can only speculate. its structural features suggest potential interactions with biological macromolecules.
- Molecular targets could include enzymes, receptors, or transporters.
- Pathways involved might relate to metabolism, signaling, or cellular regulation.
類似化合物との比較
- Unfortunately, I don’t have information on directly similar compounds with this exact structure.
- chemists would compare it to related molecules based on functional groups, stereochemistry, and reactivity.
特性
分子式 |
C15H25N3O5S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H25N3O5S/c1-8(2)3-4-16-5-9-6-18(15(24)17-13(9)22)14-12(21)11(20)10(7-19)23-14/h3,9-12,14,16,19-21H,4-7H2,1-2H3,(H,17,22,24)/t9?,10-,11-,12-,14-/m1/s1 |
InChIキー |
KPNHXTJAOPYSLK-JXCPPGNXSA-N |
異性体SMILES |
CC(=CCNCC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
正規SMILES |
CC(=CCNCC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)








![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)


